

# Technical Guide: Chemical Properties of 4-Bromo-3-methylthiophene-2-carbaldehyde

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## Compound of Interest

Compound Name: 4-Bromo-3-methylthiophene-2-carbaldehyde

Cat. No.: B112441

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## Abstract

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of **4-Bromo-3-methylthiophene-2-carbaldehyde**. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document compiles information from closely related analogs and presents a putative synthetic pathway. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing key data points and experimental context. All quantitative data is summarized for clarity, and a detailed experimental workflow for its synthesis is proposed.

## Chemical and Physical Properties

Direct experimental data for **4-Bromo-3-methylthiophene-2-carbaldehyde** is not readily available in the public domain. However, by examining the properties of structurally similar compounds, we can extrapolate anticipated characteristics. The primary analogs used for this analysis are 4-Bromothiophene-2-carbaldehyde, 3-Methylthiophene-2-carbaldehyde, and 4-Bromo-3-methylthiophene-2-carboxylic acid.

Table 1: Summary of Chemical and Physical Properties

Property	Value	Source / Analog
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrOS	-
Molecular Weight	205.08 g/mol	-
Appearance	Expected to be a solid	Analog: 4-Bromothiophene-2-carbaldehyde is a solid[1]
Melting Point	Likely higher than 44-46 °C	Analog: 4-Bromothiophene-2-carbaldehyde (44-46 °C)[1]
Boiling Point	Likely higher than 114-115 °C / 11 mmHg	Analog: 4-Bromothiophene-2-carbaldehyde (114-115 °C / 11 mmHg)[1]
Solubility	Expected to be soluble in organic solvents	Analog: 4-Bromo-3-methyl-2-thiophenecarboxylic acid is soluble in organic solvents[2]
CAS Number	Not assigned	-

## Spectral Data (Analog-Based)

No specific spectral data for **4-Bromo-3-methylthiophene-2-carbaldehyde** has been published. The following tables present data for closely related compounds to provide a reference for characterization.

Table 2: <sup>1</sup>H NMR Spectral Data of Related Thiophene Aldehydes (CDCl<sub>3</sub>)

Compound	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
2-Bromothiophene-3-carbaldehyde	9.88	s	-	-CHO
7.29	d	5.3	H-5	
7.23	d	5.3	H-4	
5-Bromothiophene-2-carbaldehyde	9.79	s	-	-CHO
7.67	d	4.0	H-3	
7.24	d	4.0	H-4	

Source: ChemicalBook[3][4]

Table 3: Infrared (IR) Spectral Data

Characteristic IR absorption bands for a substituted thiophene aldehyde would be expected in the following regions:

Functional Group	Wavenumber (cm <sup>-1</sup> )
C=O (aldehyde)	1650-1700
C-H (aldehyde)	2720-2820
C=C (aromatic)	1400-1600
C-S (thiophene)	600-800

## Chemical Reactivity

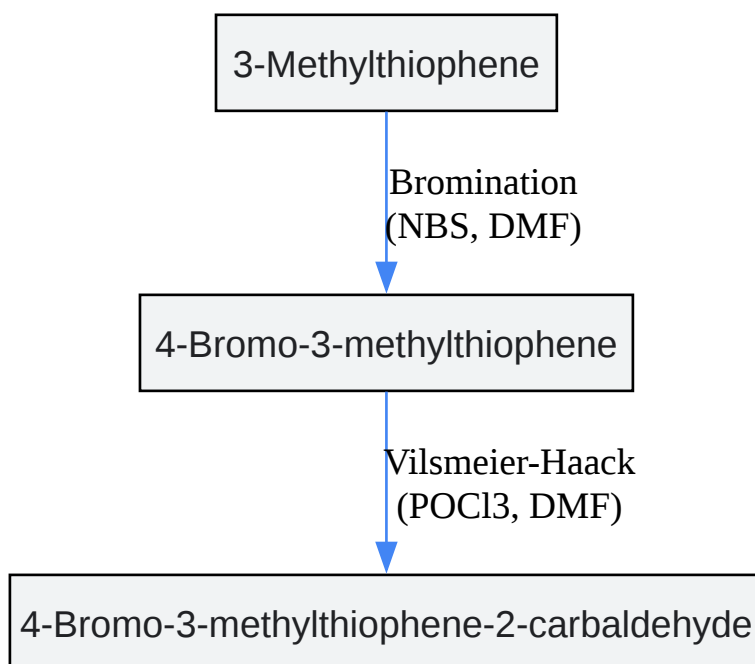
The chemical reactivity of **4-Bromo-3-methylthiophene-2-carbaldehyde** can be inferred from its functional groups:

- **Aldehyde Group:** The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions).
- **Thiophene Ring:** The substituted thiophene ring is an electron-rich aromatic system. The bromine atom at the 4-position can participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck) and is a directing group for further electrophilic aromatic substitution.<sup>[2]</sup>
- **Methyl Group:** The methyl group at the 3-position will have a slight electron-donating effect on the thiophene ring.

## Proposed Synthesis and Experimental Protocol

A plausible synthetic route to **4-Bromo-3-methylthiophene-2-carbaldehyde** involves the formylation of 4-bromo-3-methylthiophene. A common and effective method for the formylation of aromatic compounds is the Vilsmeier-Haack reaction.

### 4.1. Proposed Synthetic Pathway



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Caption: Proposed synthesis of **4-Bromo-3-methylthiophene-2-carbaldehyde**.

#### 4.2. Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general procedure and may require optimization for this specific substrate.

##### Reagents and Materials:

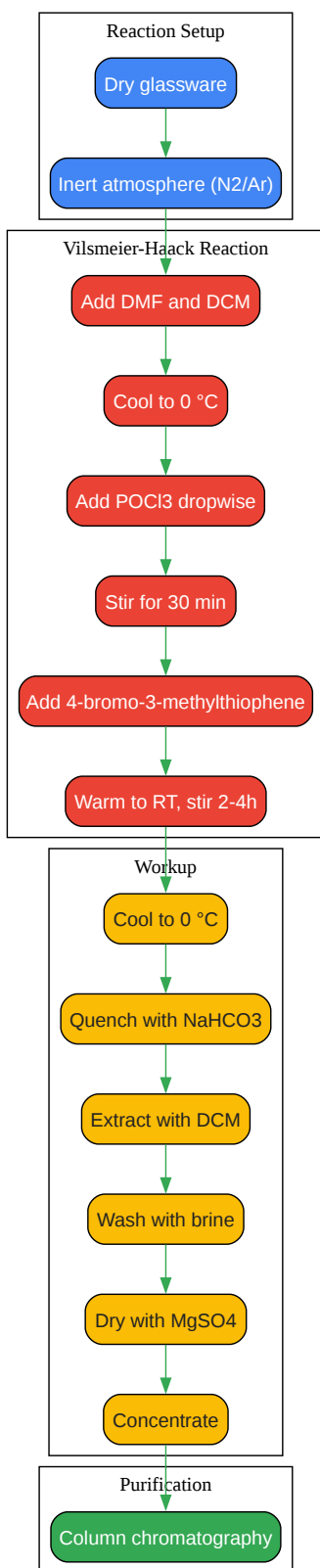
- 4-Bromo-3-methylthiophene
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware (oven-dried)
- Inert atmosphere setup (Nitrogen or Argon)

##### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add  $\text{POCl}_3$  (1.2 equivalents) dropwise to the stirred solution.
- Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
- Add a solution of 4-bromo-3-methylthiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
- Transfer the mixture to a separatory funnel and extract with DCM.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

#### 4.3. Experimental Workflow Diagram



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Caption: Vilsmeier-Haack formylation experimental workflow.

## Safety Information

While a specific safety data sheet for **4-Bromo-3-methylthiophene-2-carbaldehyde** is not available, it should be handled with the standard precautions for halogenated organic aldehydes. Based on related compounds, it is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

The reagents used in the proposed synthesis, particularly phosphorus oxychloride and n-butyllithium (if an alternative lithiation-formylation route is considered), are hazardous and require specific handling procedures.[5] POCl<sub>3</sub> is corrosive and reacts violently with water. n-BuLi is pyrophoric.[5] Always consult the safety data sheet for each reagent before use.

## Conclusion

**4-Bromo-3-methylthiophene-2-carbaldehyde** is a valuable, yet poorly characterized, building block in organic synthesis. This guide provides a consolidated source of extrapolated properties and a detailed, actionable protocol for its synthesis. The data presented herein, derived from close structural analogs, offers a strong foundation for researchers to incorporate this compound into their synthetic strategies for novel pharmaceuticals and materials. Further experimental work is necessary to fully elucidate the precise chemical and physical properties of this compound.

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